4-(4-Hydroxyphenyl)butanoic acid

Descripción general

Descripción

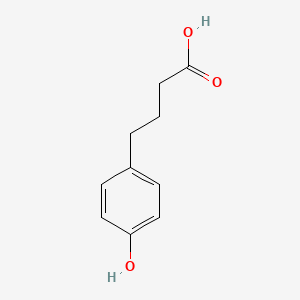

4-(4-Hydroxyphenyl)butanoic acid, also known as 4-Carboxypropylphenol, is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid substance at room temperature .

Synthesis Analysis

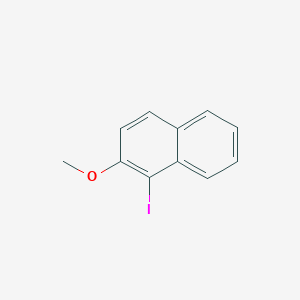

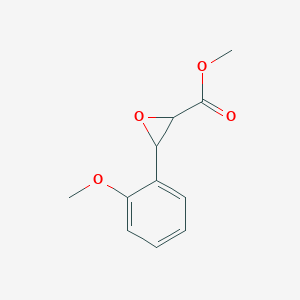

The synthesis of 4-(4-Hydroxyphenyl)butanoic acid can be achieved through the demethylation of 4-(4-Methoxyphenyl)butyric acid . This process involves dissolving 4-(4-Methoxyphenyl)butyric acid in 48% Hydrobromic acid (HBr) and Acetic acid (AcOH), and then heating the solution at 150°C overnight . The resulting mixture is concentrated in vacuo and the residue is dissolved in Ethyl Acetate (EtOAc) .Molecular Structure Analysis

The IUPAC name for 4-(4-Hydroxyphenyl)butanoic acid is 4-(4-hydroxyphenyl)butanoic acid . The InChI code for this compound is 1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) .Physical And Chemical Properties Analysis

4-(4-Hydroxyphenyl)butanoic acid is a solid at room temperature . It has a molecular weight of 180.2 .Aplicaciones Científicas De Investigación

Drug Development

This compound has been used in the development of new drugs . For instance, it has been used in the synthesis of soy protein-based hydrogels for controlled drug delivery in oral cavity bacterial infections . The hydrogel was found to be noncytotoxic, polycrystalline in nature with a network structure having good porosity, increased thermal stability, and pH-responsive behavior .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDBNDAYNLGKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299550 | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)butanoic acid | |

CAS RN |

7021-11-6 | |

| Record name | 4-Hydroxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7021-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the significance of 4-(4-Hydroxyphenyl)butanoic acid in pharmaceutical synthesis?

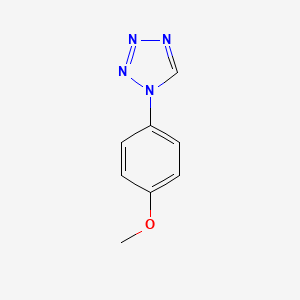

A1: 4-(4-Hydroxyphenyl)butanoic acid serves as a key intermediate in the synthesis of LY518674. While the specific function of LY518674 is not detailed in the provided abstracts, the efficient synthesis of 4-(4-Hydroxyphenyl)butanoic acid is crucial for its production. []

Q2: Can 4-(4-Hydroxyphenyl)butanoic acid be incorporated into biomaterials?

A2: Yes, research indicates that 4-(4-Hydroxyphenyl)butanoic acid can be incorporated into soy protein-based hydrogels via microwave-assisted grafting. This modification imparts desirable properties for drug delivery applications, such as a network structure, increased thermal stability, and pH-responsive drug release behavior. []

Q3: Is 4-(4-Hydroxyphenyl)butanoic acid found in natural sources?

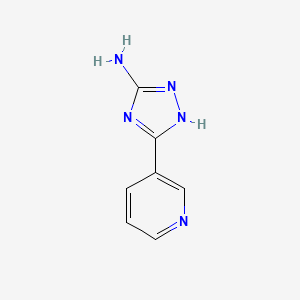

A3: Yes, 4-(4-Hydroxyphenyl)butanoic acid is a structural component of naturally occurring peptides found in cyanobacteria. These peptides, including namalides B and C and spumigins K-N, exhibit inhibitory activity against enzymes like carboxypeptidase A and trypsin. [, ] The presence of 4-(4-Hydroxyphenyl)butanoic acid in these peptides suggests its potential role in their biological activity. []

Q4: How does the structure of peptides containing 4-(4-Hydroxyphenyl)butanoic acid relate to their activity?

A4: Research on nostosin A, a trypsin inhibitor containing 4-(4-Hydroxyphenyl)butanoic acid, reveals that the presence of an argininal aldehyde group significantly enhances its inhibitory potency. Molecular docking studies suggest that the size and hydrogen bonding capacity of the peptide, influenced by the presence of 4-(4-Hydroxyphenyl)butanoic acid, contribute to its binding affinity and inhibitory activity. []

Q5: Can 4-(4-Hydroxyphenyl)butanoic acid be used in mutasynthesis approaches?

A5: Yes, 4-(4-Hydroxyphenyl)butanoic acid has been successfully used in the mutasynthesis of nikkomycins Bx and Bz. By feeding benzoic acid to a genetically engineered strain of Streptomyces tendae deficient in a specific enzyme, the production of nikkomycins Bx and Bz, incorporating 4-(4-Hydroxyphenyl)butanoic acid, was achieved. Notably, these synthesized nikkomycins displayed improved pH stability compared to their naturally occurring counterparts. [, ]

Q6: Are there efficient synthetic routes for obtaining optically pure derivatives of 4-(4-Hydroxyphenyl)butanoic acid?

A6: Yes, research outlines a facile method for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, a derivative of 4-(4-Hydroxyphenyl)butanoic acid. This method bypasses the need for complex protection strategies and enables the separation of diastereomers, facilitating the development of aminopeptidase inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.